molecular formula C12H15NO B11906324 (R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide CAS No. 218903-61-8

(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B11906324
CAS No.: 218903-61-8
M. Wt: 189.25 g/mol
InChI Key: DZKCMVGYTDZOLO-GFCCVEGCSA-N
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Description

(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold. Its synthesis typically involves enantioselective hydrogenation of cyclic enamides using iridium catalysts, as demonstrated in the hydrogenation of N-(3,4-dihydronaphthalen-1-yl)acetamide (14a) to yield the (R)-enantiomer (14b) with high stereocontrol . The compound’s stereochemistry is critical for its biological interactions, particularly in serotonin receptor modulation, as suggested by structural analogs targeting neuropsychiatric pathways .

Properties

CAS No.

218903-61-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m1/s1

InChI Key

DZKCMVGYTDZOLO-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC2=CC=CC=C12

Canonical SMILES

CC(=O)NC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Direct Acetylation of (R)-1-Aminotetralin

The most straightforward method involves the reaction of (R)-1-aminotetralin with acetylating agents such as acetic anhydride or acetyl chloride. This exothermic reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base, such as triethylamine or pyridine, neutralizes the generated hydrogen chloride, driving the reaction to completion.

Example Protocol

  • Reactants : (R)-1-Aminotetralin (1.0 equiv), acetic anhydride (1.2 equiv)

  • Solvent : Dichloromethane (0.5 M)

  • Base : Triethylamine (1.5 equiv)

  • Conditions : 0°C to room temperature, 4–6 hours

  • Yield : 70–85%

Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization from hexane/ethyl acetate mixtures.

Asymmetric Hydrogenation of Enamides

A more enantioselective approach involves the hydrogenation of N-(3,4-dihydronaphthalen-2-yl)acetamide precursors using chiral rhodium catalysts. This method, reported by CSIC researchers, leverages phosphine-phosphite ligands to achieve enantiomeric excess (ee) up to 93%.

Catalytic System

  • Catalyst : Rhodium(I) complex with (R)-BINOL-derived phosphine-phosphite ligand

  • Substrate : N-(3,4-dihydronaphthalen-2-yl)acetamide

  • Conditions : 10 bar H₂, 25°C, 24 hours in methanol

  • Yield : 89–95%

The reaction proceeds via η⁶-arene coordination of the enamide to rhodium, followed by syn addition of hydrogen across the double bond. Deuterium-labeling studies confirm the retention of stereochemistry.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times and improving yields compared to batch processes.

Key Parameters

  • Residence Time : 15–30 minutes

  • Temperature : 50–80°C

  • Catalyst Loading : 0.1–0.5 mol%

  • Throughput : 1–5 kg/day

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Chiralcel OJ-H column (hexane/isopropanol, 90:10) resolves enantiomers with baseline separation (t₁ = 12.1 min, t₂ = 13.5 min).

  • Recrystallization : Optimal solvents include ethyl acetate/n-hexane (1:1), yielding >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.16–7.09 (m, 4H), 5.80 (br, 1H), 5.14 (m, 1H), 2.77–2.76 (m, 2H), 2.02–1.99 (m, 4H), 1.81 (s, 3H).

  • ¹³C NMR : δ 169.2 (C=O), 137.5, 136.6 (aromatic C), 47.3 (CH-N), 23.4 (CH₃).

Stereoselective Optimization

Achieving high enantiomeric purity requires careful selection of chiral auxiliaries or catalysts. The CSIC protocol demonstrates that electron-donating substituents (e.g., methoxy groups) on the tetralin ring enhance enantioselectivity by stabilizing transition states through π-stacking interactions.

Substituent Effects on ee

SubstituentPositionee (%)
–OMe683
–OMe893
–Br689

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Direct Acetylation70–8599*ModerateLow
Asymmetric Hydrogenation89–9583–93HighHigh

*Assumes starting from enantiomerically pure amine.

Chemical Reactions Analysis

Types of Reactions

®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Stereoisomeric Comparisons

  • (S)-Enantiomer : The (S)-enantiomer, synthesized via Rh-catalyzed hydrogenation with pyrrolidinyl ferrocene-containing ligands, shows distinct stereochemical properties. For example, (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide (19e) was synthesized with 48.0% enantiomeric excess (ee) using ligand L7, highlighting the sensitivity of stereochemical outcomes to catalyst selection .
  • Biological Implications: Enantiomers often exhibit divergent biological activities.

Positional Isomers

  • N-(1,2,3,4-Tetrahydronaphthalen-4-yl)acetamide (7) : This isomer substitutes the acetamide group at the 4-position of the tetralin ring. Synthesized via kinetic resolution under microwave irradiation, it exhibits distinct physicochemical properties, such as altered solubility due to differences in hydrogen-bonding capacity .

Functionalized Derivatives

Hydroxyl-Substituted Analogs
  • 2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide: The addition of a hydroxyl group increases polarity (clogP ≈ 1.5 vs. The (1R)-configuration of this derivative is structurally characterized in protein-ligand complexes .
Halogenated Derivatives
  • Such modifications are common in antipsychotic drug design, as seen in clozapine analogs .
Methyl-Substituted Derivatives
  • Tamibarotene (N-(5,5,8,8-Tetramethyl-tetrahydronaphthalen-2-yl)acetamide) : This compound, used in oncology, features methyl groups that increase lipophilicity (clogP ~4.2) and stabilize the tetralin ring conformation. The bulky substituents likely enhance binding to nuclear receptors like RARα .
Aromatic Side Chains

Structural and Pharmacological Data Table

Compound Name Substituents/Modifications clogP[a] Synthesis Method Key Biological Notes References
(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide None (parent compound) ~2.5 Ir-catalyzed hydrogenation Serotonin receptor modulation?
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide Stereoisomer ~2.5 Rh-catalyzed hydrogenation Underexplored bioactivity
N-(Tetralin-4-yl)acetamide (7) Acetamide at C4 position ~2.3 Microwave-assisted resolution Altered solubility profile
2-Hydroxy-N-(tetralin-1-yl)acetamide C2 hydroxyl group ~1.5 Chemical modification Enhanced polarity
Tamibarotene C5/C8 methyl groups ~4.2 Multi-step organic synthesis RARα agonist in leukemia therapy
(R)-138 (2-Phenyl derivative) Phenyl side chain ~3.8 Amidation with phenylacetic acid Improved aromatic interactions

[a] clogP values estimated from structural analogs (e.g., Tamibarotene data from , others inferred from substituent contributions).

Biological Activity

(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide, also known by its CAS number 218903-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • Structure : The compound features a tetrahydronaphthalene moiety linked to an acetamide group, which is crucial for its biological activity.
PropertyValue
CAS Number218903-61-8
Molecular Weight189.254 g/mol
LogP3.04040
PSA (Polar Surface Area)32.59000

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. The compound is primarily studied for its interactions with specific receptors and its effects on cellular processes.

Receptor Interactions

Research indicates that this compound acts as a ligand for several receptors:

  • Dopamine Receptors : It has been shown to exhibit affinity for dopamine receptors, suggesting potential applications in treating neurological disorders.
  • Serotonin Receptors : The compound may influence serotonin pathways, which are critical in mood regulation and anxiety disorders.

Antitumor Activity

A notable aspect of this compound is its antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)25.0
A549 (Lung)30.5
HeLa (Cervical)20.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Zhang et al. (2024) evaluated the cytotoxic effects of various naphthalene derivatives including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction mechanisms.
  • Neuropharmacological Effects : In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the neuropharmacological profile of this compound. The compound was found to enhance dopaminergic signaling in animal models, suggesting potential therapeutic benefits in Parkinson's disease.

Q & A

Q. How can in silico models guide the design of analogs with improved potency?

  • Methodological Answer :
  • Pharmacophore modeling : Identify essential structural features (e.g., acetamide orientation) using tools like Schrödinger .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity data .
  • ADMET prediction : Use software (e.g., SwissADME) to optimize bioavailability and reduce toxicity .

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